1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Overview
Description
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea is a synthetic organic compound that features a thiourea functional group This compound is characterized by the presence of a 4-chlorophenyl group, a methoxyamino group, and a 5-iodopyridin-2-yl group
Preparation Methods
The synthesis of 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl isothiocyanate and 5-iodo-2-aminopyridine.
Reaction Conditions: The 4-chlorophenyl isothiocyanate is reacted with 5-iodo-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Formation of Intermediate: The reaction yields an intermediate product, which is then treated with methoxyamine hydrochloride in the presence of a base to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea can be compared with other similar compounds, such as:
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-bromopyridin-2-yl)thiourea: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-chloropyridin-2-yl)thiourea: The presence of a chlorine atom instead of iodine may result in different chemical and biological properties.
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-fluoropyridin-2-yl)thiourea: The fluorine atom may enhance the compound’s stability and alter its interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(1E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN4OS/c15-11-3-1-10(2-4-11)8-21-19-9-18-14(22)20-13-6-5-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFVLBBVNRTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NC(=S)NC2=NC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N/C(=S)NC2=NC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125208 | |
Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-99-5 | |
Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.